Aphyllic acid
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Overview
Description
Aphyllinic acid is a quinolizidine alkaloid derived from the plant Anabasis aphylla L. It is known for its bronchodilator and nerve-blocking activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Aphyllinic acid can be synthesized through several methods. One common approach involves the reaction of its hydrochloride and nitroso derivatives with amino alcohols, resulting in cyclization to form aphylline . Another method includes the selective splitting off of nitroso groups in esters of the compound .
Industrial Production Methods
Industrial production of aphyllinic acid typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Aphyllinic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of aphyllinic acid include amino alcohols, nitroso compounds, and various oxidizing and reducing agents . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of aphyllinic acid include aphylline and its derivatives
Scientific Research Applications
Aphyllinic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of aphyllinic acid involves its interaction with specific molecular targets and pathways. It is known to exert its effects by blocking nerve signals and relaxing bronchial muscles . The exact molecular targets and pathways involved in these actions are still under investigation.
Comparison with Similar Compounds
Aphyllinic acid is similar to other quinolizidine alkaloids such as lupinine, cytisine, and sparteine . it is unique in its specific biological activities and chemical properties. The comparison with these similar compounds highlights its potential for unique applications in various fields.
List of Similar Compounds
- Lupinine
- Cytisine
- Sparteine
Aphyllinic acid stands out due to its specific bronchodilator and nerve-blocking activities, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C15H26N2O2 |
---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
3-[(2S)-piperidin-2-yl]-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H26N2O2/c18-15(19)12-9-11(13-5-1-3-7-16-13)10-17-8-4-2-6-14(12)17/h11-14,16H,1-10H2,(H,18,19)/t11?,12?,13-,14?/m0/s1 |
InChI Key |
VFENFLGNSRQELY-RFPFOJJUSA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2CC(C3CCCCN3C2)C(=O)O |
Canonical SMILES |
C1CCNC(C1)C2CC(C3CCCCN3C2)C(=O)O |
Origin of Product |
United States |
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